

# An In-depth Technical Guide to the Thermochemical Properties of Methyl Nitrite Isomers

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## Compound of Interest

Compound Name: *Methyl nitrite*

Cat. No.: *B1202744*

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This technical guide provides a comprehensive overview of the thermochemical properties of **methyl nitrite** isomers, focusing on key data, experimental methodologies, and relevant reaction pathways. The information is intended to support research and development activities where the energetic and stability characteristics of these compounds are of interest.

## Thermochemical Data of Methyl Nitrite and Its Isomers

The following tables summarize the key thermochemical properties of the cis and trans conformers of **methyl nitrite**, as well as its structural isomers, nitromethane and acinitromethane. These values are crucial for understanding the relative stabilities and potential energy landscapes of these molecules.

Table 1: Standard Molar Enthalpy of Formation ( $\Delta_f H^\circ$ )

Compound	Conformer/Isomer	Formula	State	$\Delta_f H^\circ$ (kJ/mol) at 298.15 K	Reference
Methyl Nitrite	cis-CH <sub>3</sub> ONO	CH <sub>3</sub> NO <sub>2</sub>	gas	-63.0 ± 0.5	[1]
Methyl Nitrite	trans-CH <sub>3</sub> ONO	CH <sub>3</sub> NO <sub>2</sub>	gas	-59.9 ± 0.5	[1]
Nitromethane	CH <sub>3</sub> NO <sub>2</sub>	CH <sub>3</sub> NO <sub>2</sub>	gas	-80.8	[2]
aci-Nitromethane	CH <sub>2</sub> =N(O)OH	CH <sub>3</sub> NO <sub>2</sub>	gas	-14.43 ± 0.11	[3]

 Table 2: Standard Molar Entropy ( $S^\circ$ ) and Heat Capacity ( $C_p$ )

Compound	Conformer/Isomer	Formula	State	$S^\circ$ (J/mol·K) at 298.15 K	$C_p$ (J/mol·K) at 298.15 K	Reference
Methyl Nitrite	cis-CH <sub>3</sub> ONO	CH <sub>3</sub> NO <sub>2</sub>	gas	277.8	57.5	[4][5]
Methyl Nitrite	trans-CH <sub>3</sub> ONO	CH <sub>3</sub> NO <sub>2</sub>	gas	282.9	57.5	[4][5]
Nitromethane	CH <sub>3</sub> NO <sub>2</sub>	CH <sub>3</sub> NO <sub>2</sub>	gas	282.9	55.5	[2]
aci-Nitromethane	CH <sub>2</sub> =N(O)OH	CH <sub>3</sub> NO <sub>2</sub>	gas	N/A	N/A	

Note: Data for aci-nitromethane is limited due to its transient nature.

Table 3: Isomerization and Decomposition Energy Barriers

Reaction	Energy Barrier (kJ/mol)	Reference
$\text{cis-CH}_3\text{ONO} \rightleftharpoons \text{trans-CH}_3\text{ONO}$	45.3	[6]
$\text{CH}_3\text{NO}_2 \rightarrow \text{cis/trans-CH}_3\text{ONO}$	193 - 272	[6]

## Experimental Protocols

### Synthesis of Gaseous Methyl Nitrite

A common laboratory-scale synthesis of **methyl nitrite** gas involves the dropwise addition of sulfuric acid to a mixture of sodium nitrite and methanol.[7][8]

Materials:

- Sodium nitrite ( $\text{NaNO}_2$ )
- Methanol ( $\text{CH}_3\text{OH}$ )
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Water
- Ice bath
- Dropping funnel
- Reaction flask
- Gas washing bottle (optional, for purification)
- Cold trap (e.g., using dry ice/acetone) for collection

Procedure:

- Prepare a solution of sodium nitrite in a mixture of water and methanol in a reaction flask.
- Cool the flask in an ice bath to control the exothermic reaction.

- Slowly add a dilute solution of sulfuric acid dropwise from a dropping funnel into the stirred nitrite-methanol solution.
- The gaseous **methyl nitrite** product will evolve from the reaction mixture.
- The gas can be passed through a drying agent (e.g., anhydrous calcium chloride) to remove water vapor.
- The purified **methyl nitrite** gas is then collected in a cold trap cooled with a dry ice/acetone slurry, where it will condense into a liquid.

## Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of a volatile compound like **methyl nitrite** can be determined from its enthalpy of combustion, measured using a bomb calorimeter.<sup>[9][10][11]</sup>

Apparatus:

- Oxygen bomb calorimeter
- Steel combustion bomb
- Sample holder for volatile liquids
- Ignition system
- High-precision thermometer
- Stirrer
- Oxygen source

Procedure:

- Calibration: The heat capacity of the calorimeter is first determined by combusting a known mass of a standard substance with a well-characterized enthalpy of combustion, such as benzoic acid.

- **Sample Preparation:** A known mass of liquid **methyl nitrite** is sealed in a thin-walled glass ampoule or a gelatin capsule. This is placed in the sample holder within the bomb. A known length of fuse wire is positioned to ensure ignition.
- **Assembly and Pressurization:** The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.
- **Calorimeter Setup:** The sealed bomb is placed in the calorimeter bucket containing a precisely measured quantity of water. The calorimeter is assembled, and the stirrer is started to ensure a uniform temperature.
- **Combustion:** After thermal equilibrium is reached, the initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.
- **Temperature Measurement:** The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The corrected temperature rise is determined from the temperature-time data. The heat released during the combustion is calculated using the heat capacity of the calorimeter.
- **Corrections:** Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products, such as nitric acid.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of combustion is calculated from the heat released and the moles of **methyl nitrite** combusted. The standard enthalpy of formation is then determined using Hess's Law, with the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{N}_2$ ).

## Computational Methodologies

The thermochemical properties of **methyl nitrite** isomers have been extensively studied using various computational quantum theory methods. These calculations provide valuable insights into the molecular structures, energies, and reaction pathways that can be difficult to probe experimentally.

Commonly employed methods include:

- Gaussian-n (Gn) theories (e.g., G3): These are composite methods that approximate high-level calculations by combining results from several lower-level calculations.[2]
- Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO): These methods extrapolate to the complete basis set limit to achieve high accuracy.[2]
- Density Functional Theory (DFT): Methods like B3LYP with various basis sets (e.g., 6-31G(d,p)) are often used for geometry optimization and frequency calculations due to their computational efficiency.[12][13]
- Møller-Plesset perturbation theory (e.g., MP2) and Quadratic Configuration Interaction (e.g., QCISD): These are ab initio methods that account for electron correlation.

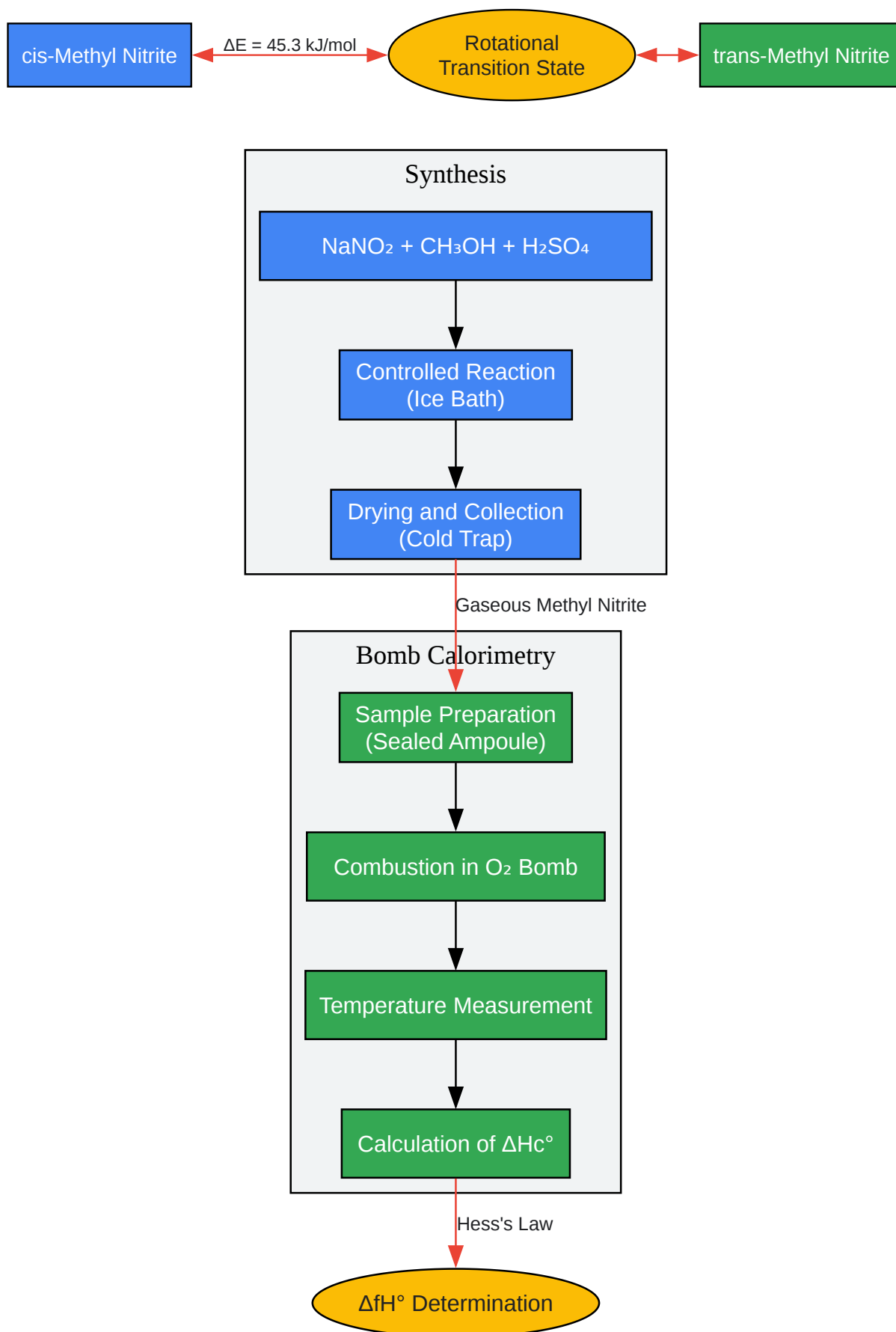
## Signaling Pathways and Logical Relationships

The isomerization of nitromethane to **methyl nitrite** and the interconversion between the cis and trans conformers of **methyl nitrite** are fundamental processes that dictate the reactivity and energy release of these compounds.



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Isomerization pathway of nitromethane to **methyl nitrite**.



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